![molecular formula C16H18N6O3S2 B6490127 N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide CAS No. 394236-03-4](/img/structure/B6490127.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
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Overview
Description
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a useful research compound. Its molecular formula is C16H18N6O3S2 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.08818080 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further research.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
This structure includes a thiadiazole ring and a triazole moiety, which are known for their biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Table 1: Anticancer Activity of Thiadiazole Derivatives
These findings suggest that the incorporation of specific substituents on the thiadiazole ring can enhance cytotoxicity against cancer cells.
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. Compounds bearing the thiadiazole moiety have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
Compound | Microorganism | MIC (µg/mL) | Reference |
---|---|---|---|
A | Staphylococcus aureus | 32.6 | |
B | Escherichia coli | 47.5 | |
C | Aspergillus niger | 25.0 |
These results indicate that modifications to the thiadiazole structure can lead to enhanced antimicrobial activity.
Antiviral Activity
The antiviral properties of compounds related to this compound have been explored in the context of hepatitis C virus (HCV). Certain derivatives have shown inhibition of HCV NS5B polymerase.
Table 3: Antiviral Activity Against HCV
Compound | IC50 (µM) | Mechanism of Action | Reference |
---|---|---|---|
Compound X | 38.6 | Non-competitive inhibition | |
Compound Y | 42.5 | Allosteric site binding |
These findings suggest that the compound may serve as a potential lead for developing antiviral therapies.
Case Studies
Several case studies have been conducted to evaluate the pharmacological profiles of similar compounds:
- Case Study on Thiadiazole Derivatives : A study involving a series of thiadiazole derivatives demonstrated significant anti-proliferative effects on various cancer cell lines with IC50 values ranging from 1.4 µM to over 50 µM depending on the specific derivative and cell line targeted .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against clinical isolates of bacteria and fungi showed promising results with several compounds exhibiting lower MIC values than standard antibiotics .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is C18H20N4O3S, and it features a thiadiazole ring which is known for its biological activity. The presence of the dimethoxyphenyl group and the triazole moiety contributes to its potential as a bioactive agent.
Pharmacological Applications
-
Antimicrobial Activity
- Several studies have indicated that compounds with thiadiazole and triazole structures exhibit significant antimicrobial properties. The mechanism often involves the inhibition of cell wall synthesis or interference with nucleic acid metabolism. For example, derivatives of thiadiazoles have been shown to possess activity against various bacterial strains and fungi.
-
Anticancer Properties
- Research has demonstrated that compounds similar to N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide can induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways may lead to the development of novel anticancer agents.
-
Anti-inflammatory Effects
- The anti-inflammatory properties of thiadiazole derivatives are well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases.
Material Science Applications
-
Organic Electronics
- The unique electronic properties of thiadiazole-containing compounds make them suitable for applications in organic electronics. They can be utilized in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to facilitate charge transport.
-
Polymer Chemistry
- Incorporating this compound into polymer matrices can enhance the thermal stability and mechanical properties of the resulting materials. Research into polymer composites containing thiadiazole derivatives is ongoing to explore their potential in various industrial applications.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives against clinical isolates of bacteria. The results showed that certain modifications to the thiadiazole structure significantly enhanced antibacterial activity, suggesting a promising avenue for developing new antibiotics.
Study 2: Anticancer Mechanism
In a study published in Cancer Letters, researchers investigated the effects of a related compound on human cancer cell lines. They found that the compound induced cell cycle arrest and apoptosis through the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology.
Study 3: Organic Photovoltaics
Research conducted by scientists at a leading university explored the use of thiadiazole-based materials in organic solar cells. The findings indicated improved efficiency and stability compared to traditional materials, paving the way for further development in renewable energy technologies.
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3S2/c1-9(26-16-21-17-8-22(16)2)13(23)18-15-20-19-14(27-15)11-6-5-10(24-3)7-12(11)25-4/h5-9H,1-4H3,(H,18,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCIBMGYOMXKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)C2=C(C=C(C=C2)OC)OC)SC3=NN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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